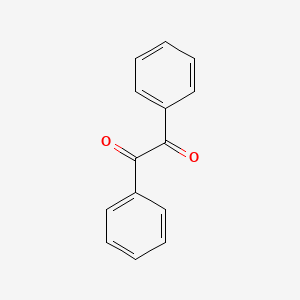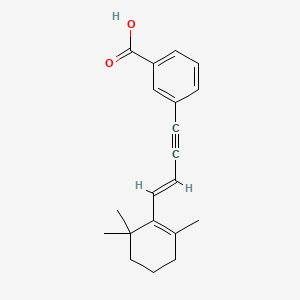
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn 190727 is a retonoic acid receptor that induces retinoid-induced hypertriglyceridemia.
Aplicaciones Científicas De Investigación
Synthesis and Chemopreventive Potential
- Chemopreventive Agents in Epithelial Cancer Treatment : Aromatic analogues of (all-E)- and 13(Z)-retinoic acids, including compounds structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, have been synthesized as potential chemopreventive agents for the treatment of epithelial cancer. These compounds showed promising activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase, an enzyme linked to tumor promotion (Dawson et al., 1981).
Biochemical Synthesis Methods
- Conversion to Terminal Alkynes : Research demonstrates the conversion of methyl ketones into terminal alkynes, specifically focusing on (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This highlights a method of chemical synthesis potentially applicable to compounds like (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Negishi, King, & Tour, 2003).
- Wittig-Horner Condensation : A study demonstrates the use of Wittig-Horner condensation to synthesize key intermediates of vitamin A, showing a method of synthesis that could be relevant to the production of derivatives of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (Shen Run-pu, 2011).
Biological and Pharmacological Research
- Matrix Metalloproteinase Inhibitor Synthesis : The compound 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, structurally related to (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid, was investigated as a matrix metalloproteinase-13 inhibitor, indicating potential for similar compounds in this research field (Yinsheng Zhang, 2012).
Additional Research
- Synthesis of Structurally Related Compounds : Research on the synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, a structurally related compound, provides insights into methods that could be applied in the synthesis and study of (E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid (B. Das & G. Kabalka, 2008).
Propiedades
Número CAS |
115503-91-8 |
|---|---|
Nombre del producto |
(E)-3-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)benzoic acid |
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid |
InChI |
InChI=1S/C20H22O2/c1-15-8-7-13-20(2,3)18(15)12-5-4-9-16-10-6-11-17(14-16)19(21)22/h5-6,10-12,14H,7-8,13H2,1-3H3,(H,21,22)/b12-5+ |
Clave InChI |
LIFPWEGANPHLQB-LFYBBSHMSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC(=CC=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC#CC2=CC(=CC=C2)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(4-(2',6',6'-trimethylcyclohex-1-enyl)but-1-yne-3-enyl)benzoic acid AGN 190727 AGN-190727 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



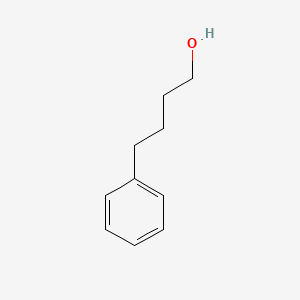
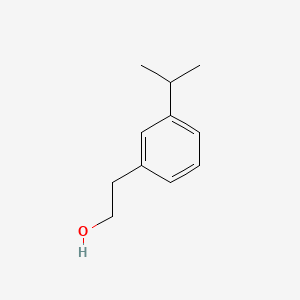
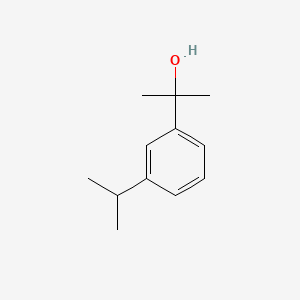
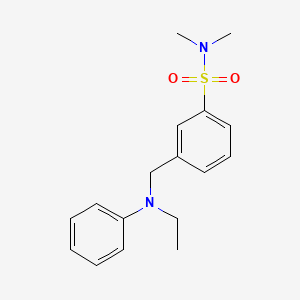

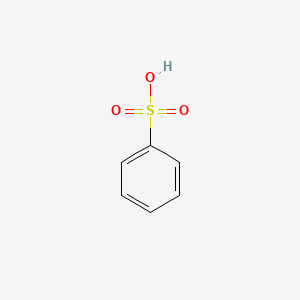
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
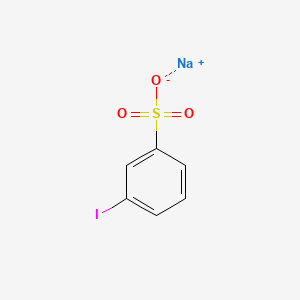
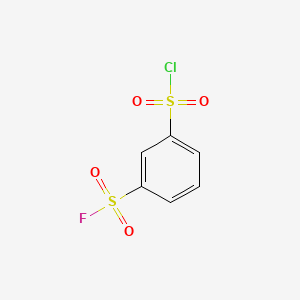

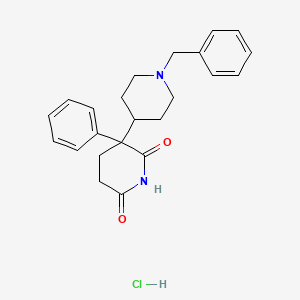
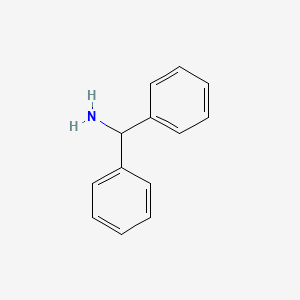
![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)
